molecular formula C17H16N2O3 B5786290 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B5786290
M. Wt: 296.32 g/mol
InChI Key: KMGHHKXNNCLNOS-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as MADD, is a heterocyclic compound that has been synthesized by several researchers. MADD has shown potential as a therapeutic agent due to its unique structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not fully understood. However, studies have shown that 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can interact with several cellular pathways, including the NF-κB pathway and the PI3K/Akt pathway. 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Further studies are needed to fully elucidate the mechanism of action of 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione.
Biochemical and Physiological Effects:
4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have several biochemical and physiological effects. One study demonstrated that 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Another study showed that 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can reduce the levels of pro-inflammatory cytokines in the blood. 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Overall, 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has a wide range of biochemical and physiological effects that make it an interesting compound for further investigation.

Advantages and Limitations for Lab Experiments

4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields. 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is also soluble in several solvents, making it easy to work with in the lab. However, 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One area of interest is the development of 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione as a therapeutic agent for cancer. Further studies are needed to fully elucidate the mechanism of action of 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in cancer cells and to optimize its anticancer properties. Another area of interest is the development of 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione as an antimicrobial agent. Studies are needed to determine the efficacy of 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione against different bacterial strains and to optimize its antimicrobial properties. Overall, 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a promising compound with several potential applications in medicine and warrants further investigation.

Synthesis Methods

4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be synthesized by several methods, including the condensation of 2-methoxybenzaldehyde with 4-amino-4-azatricyclo[5.2.1.0~2,6~]dec-3,5-dione in the presence of acetic acid. Another method involves the reaction of 2-methoxybenzaldehyde with 4-amino-4-azatricyclo[5.2.1.0~2,6~]dec-3,5-dione in the presence of ethanol and sodium hydroxide. The synthesis of 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been optimized by several researchers to improve the yield and purity of the compound.

Scientific Research Applications

4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been studied for its potential as a therapeutic agent for several diseases. One study showed that 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study demonstrated that 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has anticancer activity and can induce apoptosis in cancer cells. 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been studied for its potential as an antimicrobial agent, with promising results against several bacterial strains. Overall, 4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has shown potential as a therapeutic agent for several diseases and warrants further investigation.

properties

IUPAC Name

4-[(E)-(2-methoxyphenyl)methylideneamino]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-13-5-3-2-4-12(13)9-18-19-16(20)14-10-6-7-11(8-10)15(14)17(19)21/h2-7,9-11,14-15H,8H2,1H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGHHKXNNCLNOS-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NN2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(E)-(2-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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